[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Vorbereitungsmethoden
The synthesis of [4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine typically involves the reaction of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yields and efficiency. Industrial production methods may involve scaling up this process and optimizing reaction parameters to ensure consistency and purity of the final product.
Analyse Chemischer Reaktionen
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by using oxidizing agents such as sodium metabisulphite.
Reduction: Reduction reactions may involve the use of reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions can occur at different positions on the benzimidazole ring, often using reagents like halogens or alkyl groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of [4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to interact with enzymes and receptors in biological systems, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine can be compared with other benzimidazole derivatives, such as:
Osimertinib: An anticancer drug used to treat non-small cell lung cancer.
Navelbine: A chemotherapy medication used to treat various types of cancer.
Alectinib: Another anticancer drug used to treat lung cancer.
Nocodazole: A drug used in cell biology research to disrupt microtubules.
Abermaciclib: A drug used to treat breast cancer.
Vinblastine: A chemotherapy medication used to treat various types of cancer.
Eigenschaften
CAS-Nummer |
933745-08-5 |
---|---|
Molekularformel |
C14H18FN3 |
Molekulargewicht |
247.31 g/mol |
IUPAC-Name |
[4-(6-fluoro-1H-benzimidazol-2-yl)cyclohexyl]methanamine |
InChI |
InChI=1S/C14H18FN3/c15-11-5-6-12-13(7-11)18-14(17-12)10-3-1-9(8-16)2-4-10/h5-7,9-10H,1-4,8,16H2,(H,17,18) |
InChI-Schlüssel |
VAWJGTDTWLTONX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1CN)C2=NC3=C(N2)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.